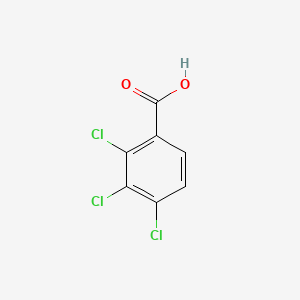

6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one

货号 B1293436

CAS 编号:

1017783-09-3

分子量: 228.04 g/mol

InChI 键: SSTOTANBGDRSRF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is a chemical compound with the molecular formula C8H6BrNO2 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

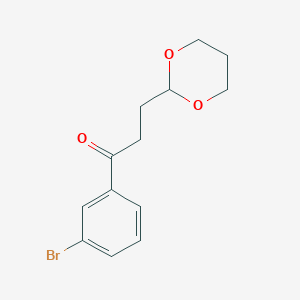

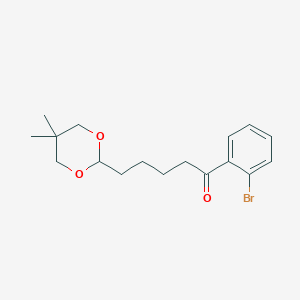

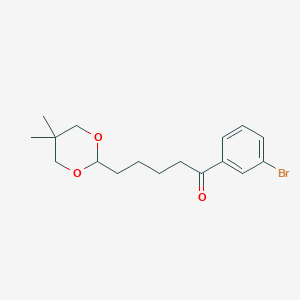

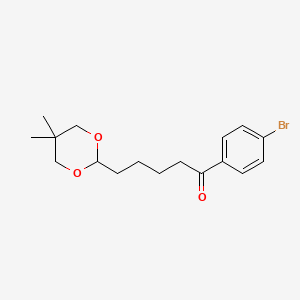

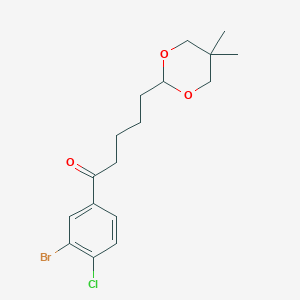

The molecular structure of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one can be represented by the SMILES string O=C1NC2=CC=C(Br)C=C2CO1 . The InChI code for this compound is 1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11) .Physical And Chemical Properties Analysis

6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one is a solid substance . It has a molecular weight of 228.04 . The compound should be stored in a sealed container in a dry room .科学研究应用

- Application : “6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one” is a chemical compound that can be used in the synthesis of various other compounds .

- Method of Application : This compound is typically used in a laboratory setting, under controlled conditions. The exact method of application would depend on the specific synthesis process being used .

- Results : The outcomes of these synthesis processes would be the creation of new compounds, which could have a variety of uses in different fields .

- Application : A related compound, “N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide”, has been used as a catalyst in the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .

- Method of Application : This involves a condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes .

- Results : The result of this process is the creation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .

- Application : Some compounds related to “6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one” have shown antiproliferative activities against A549 cells .

- Method of Application : These compounds were likely tested in a laboratory setting, using standard cell culture and assay techniques .

- Results : Most of the target compounds exhibited remarkable antiproliferative activities against A549 cells .

Chemical Synthesis

Catalysis

Antiproliferative Activities

- Application : “6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one” can be used as a biochemical reagent .

- Method of Application : This compound can be used in various biochemical experiments. The exact method of application would depend on the specific experiment being conducted .

- Results : The outcomes of these experiments could vary widely, depending on the nature of the experiment .

- Application : A related compound, “N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide”, has been used as a catalyst in the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives .

- Method of Application : This involves a one-pot multi-component reaction (MCR) in water .

- Results : The result of this process is the creation of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives .

- Application : Some 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are related to “6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one”, have shown various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more .

- Method of Application : These compounds were likely tested in a laboratory setting, using standard cell culture and assay techniques .

- Results : The outcomes of these experiments could vary widely, depending on the nature of the experiment .

Biochemical Reagent

Catalyst in Multi-component Reaction

Pharmacological Activities

- Application : “6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one” can be used as an intermediate in the synthesis of various pharmaceutical compounds .

- Method of Application : This compound can be used in various chemical reactions to produce other compounds. The exact method of application would depend on the specific synthesis process being used .

- Results : The outcomes of these synthesis processes would be the creation of new pharmaceutical compounds, which could have a variety of uses in medicine .

- Application : “6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one” can be used in material science for the synthesis of new materials .

- Method of Application : This compound can be used in various material synthesis processes. The exact method of application would depend on the specific process being used .

- Results : The outcomes of these processes would be the creation of new materials, which could have a variety of uses in different fields .

- Application : “6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one” can be used as a biochemical reagent in life science research .

- Method of Application : This compound can be used in various biochemical experiments. The exact method of application would depend on the specific experiment being conducted .

- Results : The outcomes of these experiments could vary widely, depending on the nature of the experiment .

Pharmaceutical Intermediate

Material Science

Biochemical Research

安全和危害

属性

IUPAC Name |

6-bromo-1,4-dihydro-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTOTANBGDRSRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649792 | |

| Record name | 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

CAS RN |

1017783-09-3 | |

| Record name | 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To a solution of (2-amino-5-bromophenyl)methanol (772 mg, 3.8 mmol) in 15 ml THF was added triphosgene (1.03 g, 3.8 mmol) under nitrogen. After precipitation of a colorless solid, stirring was continued for 20 min before water was added. The solution was extracted several times with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4 and evaporated, affording 6-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one (830 mg, 3.64 mmol, 96%) as colorless solid.

Yield

96%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1293366.png)